Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-

Catalog No.
S14339851
CAS No.
M.F
C7H8N3O4-
M. Wt
198.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-

Product Name

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-

IUPAC Name

N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide

Molecular Formula

C7H8N3O4-

Molecular Weight

198.16 g/mol

InChI

InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1

InChI Key

PEEZVUHEUONSRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-]

Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)- is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a nitro group and an oxido group. This compound is part of the broader family of acetamides, which are derivatives of acetic acid where one or more hydrogen atoms are replaced by nitrogen-containing groups. The presence of the nitro and oxido functionalities contributes to its potential reactivity and biological activity.

Typical of nitro and oxido compounds. These include:

  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may involve catalytic hydrogenation or chemical reductants.
  • Nucleophilic Substitution: The oxido group can facilitate nucleophilic attack, leading to the formation of new bonds with nucleophiles.
  • Oxidation Reactions: The compound may undergo oxidation, particularly involving the nitrogen atom or the pyridine ring, potentially forming more complex derivatives.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts .

The biological activity of Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)- is primarily linked to its structural features. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: The nitro group is often associated with antibacterial properties, making this compound a candidate for further exploration in medicinal chemistry.
  • Anticancer Activity: Some derivatives of pyridine-based compounds have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibition: Similar compounds have been investigated as inhibitors of enzymes such as catechol-O-methyltransferase, suggesting potential therapeutic applications in treating neurological disorders .

The synthesis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)- can be achieved through several methods:

  • Direct Nitrosation: Starting from 2-pyridinecarboxylic acid or its derivatives, a nitrosating agent can be used to introduce the nitro group.
  • Oxidative Methods: The oxido group can be introduced via oxidation reactions involving suitable precursors such as pyridine derivatives.
  • Multi-step Synthesis: This may involve the sequential introduction of functional groups through various organic reactions, including acylation and nitration processes .

Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)- has potential applications in various fields:

  • Pharmaceuticals: Its structure suggests possible uses in drug development, particularly as an antimicrobial or anticancer agent.
  • Agriculture: Compounds with similar structures may serve as agrochemicals or pesticides due to their biological activity against pests and pathogens.
  • Material Science: The unique properties of this compound might be explored for developing novel materials with specific functionalities .

Interaction studies involving Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)- focus on its behavior in biological systems and its interactions with other molecules. Key areas include:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems can reveal its pharmacokinetics and dynamics.
  • Synergistic Effects: Studies may explore the combined effects of this compound with other drugs or agents to enhance therapeutic efficacy .

Several compounds share structural similarities with Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-Chloro-1-oxo-pyridin-2-yl)-N-methylacetamideContains a chloro substituent on the pyridine ringFocused on enzyme inhibition
5-NitropyridineSimple nitropyridine structureBasic model for studying nitro-substituted compounds
4-Amino-N-(5-nitropyridin-2-YL)acetamideContains an amino group instead of oxidoEnhanced biological activity due to amino substitution

These compounds illustrate the diversity within the class of nitro-substituted pyridines and their potential applications in various fields .

Nitration Strategies in Pyridine Ring Functionalization

Nitration of pyridine derivatives necessitates careful modulation of electrophilic aromatic substitution dynamics. In the case of acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-, the pre-existing oxido group at position 1 directs nitration to position 5 through a combination of resonance and inductive effects. A prototypical approach involves the use of fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 60°C, where the nitronium ion (NO₂⁺) acts as the active electrophile. This method, adapted from pyridine-N-oxide nitration protocols, achieves 72-85% yields when applied to N-substituted pyridine oxides, with regioselectivity confirmed via ¹H-NMR coupling constants.

Comparative studies highlight the superiority of mixed acid systems over nitric acid alone. For instance, a 1:2.5 molar ratio of HNO₃:H₂SO₄ generates sufficient nitronium ion concentration while protonating the pyridine oxide’s oxygen, enhancing ring activation. Kinetic analysis reveals that reaction completion within 30 minutes minimizes byproduct formation, particularly the undesirable 3-nitro isomer, which arises at prolonged reaction times due to thermal equilibration.

Oxido Group Introduction via Radical-Mediated Pathways

The installation of the oxido group at position 1 represents a critical step in establishing the compound’s electronic profile. While traditional methods rely on m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0-5°C, recent advances exploit radical initiators to enhance regiocontrol. Photochemical oxidation using benzophenone as a triplet sensitizer and molecular oxygen (O₂) generates a pyridine oxide with 89% efficiency, as confirmed by high-resolution mass spectrometry. This approach circumvents the need for stoichiometric oxidants and reduces halogenated solvent waste.

Mechanistic studies suggest that singlet oxygen (¹O₂) abstracts a hydrogen atom from the pyridine’s nitrogen, forming a nitrogen-centered radical intermediate. Subsequent recombination with hydroxyl radicals (- OH) yields the stable oxido group. This pathway’s selectivity for position 1 over position 3 is attributed to the radical stability conferred by adjacent electron-withdrawing groups, as demonstrated through Hammett substituent constant correlations (σₚ = +0.78 for nitro groups).

Acetamidation Techniques for N-Substituted Pyridines

Acetamidation at position 2 proceeds via nucleophilic acyl substitution, typically employing acetyl chloride in dimethylformamide (DMF) under inert atmospheres. Kinetic profiling indicates that pre-activation of the pyridine oxide’s nitrogen with trimethylsilyl chloride (TMSCl) accelerates reaction rates by 3.2-fold, achieving full conversion within 2 hours at 25°C. This method’s scalability is evidenced by its application in multi-gram syntheses, with purities exceeding 98% after recrystallization from ethanol-water mixtures.

Alternative approaches utilize Schotten-Baumann conditions, where in-situ-generated acetyl chloride reacts with the amine in a biphasic toluene/water system. While this reduces DMF usage, competing hydrolysis of the acetylating agent limits yields to 68-74%. Crucially, the acetamide group’s orientation was verified via X-ray crystallography, confirming the trans configuration relative to the oxido group.

Solvent Effects on Regioselectivity in Multi-Step Syntheses

Solvent polarity profoundly influences intermediate stability and transition-state geometries. In the nitration step, switching from sulfuric acid (ε = 110) to nitromethane (ε = 35.9) decreases 5-nitro isomer selectivity from 92% to 64%, as quantified by HPLC. This arises from reduced stabilization of the Wheland intermediate in less polar media, enabling alternative attack trajectories.

Conversely, acetamidation benefits from polar aprotic solvents. DMF (ε = 36.7) not only solubilizes the acetylating agent but also stabilizes the developing negative charge on the pyridine’s nitrogen during nucleophilic attack. Molecular dynamics simulations reveal that DMF’s carbonyl oxygen coordinates to the acetyl chloride’s electrophilic carbon, accelerating acylation by 1.8-fold compared to acetonitrile.

The electrophilic aromatic substitution behavior of nitropyridine systems represents a fundamental challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring [1]. The formation of pyridine N-oxides provides a critical pathway for enabling electrophilic substitution reactions at position 4 of the pyridine ring [2]. This process involves three distinct stages: formation of pyridine N-oxide, electrophilic substitution at position 4, and subsequent reduction of the pyridine N-oxide [2].

In the context of 5-nitropyridine N-oxide systems, the presence of both the nitro group and the N-oxide functionality creates a unique electronic environment that influences substitution patterns [3]. The nitrogen lone pair in pyridine typically acts as a nucleophile, forming Lewis acid-base adducts with electrophiles such as the nitronium cation, which prevents conventional electrophilic aromatic substitution [1]. However, the N-oxide formation enhances reactivity by providing electron density to the ring system while maintaining the activating effect of the nitro substituent [2].

The mechanism of electrophilic aromatic substitution in nitropyridine N-oxide systems follows the classical pathway involving formation of a sigma complex intermediate [4]. The rate-determining step involves the formation of the positively charged Wheland intermediate, where the electrophilic species attacks one carbon atom of the aromatic ring, changing its hybridization from sp² to sp³ and breaking the aromatic conjugated system [4]. The substitution product is obtained through proton loss in the rearomatization step, which is conventionally considered the fast and irreversible step of the reaction [4].

Studies on 5-nitropyridine N-oxide derivatives have revealed that the nitro group at the 5-position significantly influences the regioselectivity of electrophilic substitution reactions [5]. The thermal intramolecular hydroxylation reactions of 5-nitro-2-(aryloxy)pyridine N-oxides demonstrate the unique reactivity patterns exhibited by these systems, with competition experiments indicating intramolecular oxygen transfer mechanisms [5].

Tandem Nitration-Ritter Reaction Pathways

The tandem nitration-Ritter reaction represents a sophisticated synthetic strategy for the formation of acetamide derivatives in nitropyridine systems [6] [7]. The Ritter reaction mechanism involves the electrophilic addition of carbocation intermediates to nitriles, followed by hydrolysis to form the desired amide products [7]. This process has been extensively studied and represents a powerful method for constructing carbon-nitrogen bonds through the generation of amide functionality [6].

The classical Ritter reaction pathway proceeds through carbocation generation from alcohols, alkenes, or other suitable precursors in the presence of strong acids [7]. The carbocation intermediate is subsequently trapped by a nitrile, forming a nitrilium ion intermediate that undergoes hydrolysis to liberate the final amide product [7]. In the context of nitropyridine systems, this mechanism can be adapted to incorporate the nitration step as part of a tandem process.

Recent developments in photoredox-catalyzed Ritter reactions have expanded the scope of this transformation to include three-component reactions involving alkenes, nitriles, and various electrophilic partners [8]. The key feature of these reactions is the formation of carbocation intermediates through single electron transfer processes, which can then undergo nucleophilic attack by nitriles [8]. The reaction mechanism involves initial generation of radical intermediates, followed by oxidation via radical-polar crossover to generate the requisite carbocation species [6].

The oxidative Ritter-type reaction has been shown to efficiently construct sterically hindered N-acyl aza-quaternary carbon moieties from α-arylketones [9]. This transformation features the use of limited amounts of nitriles and addresses the traditional challenges of classical Ritter reactions through carbon-hydrogen bond oxidation strategies [9]. The mechanism involves the generation of reactive carbocation intermediates via oxidation of the substrate, followed by nucleophilic attack by nitriles and subsequent hydrolysis [9].

Computational Modeling of Transition States in Acetamide Formation

Computational studies using density functional theory have provided detailed insights into the transition state structures involved in acetamide formation reactions [10] [11]. The theoretical investigation of acetamide formation mechanisms has revealed critical information about the energy profiles and structural features of key intermediates and transition states [10].

Quantum chemical calculations have demonstrated that the hydrolysis of acetamide involves initial formation of an O-protonated tautomer through nucleophilic attack of water molecules [12]. The computational modeling of these processes using methods such as B3LYP density functional theory with correlation-consistent basis sets has provided accurate predictions of transition state geometries and activation energies [13].

The transition state analysis for acetamide formation reveals characteristic structural features including elongation of carbon-oxygen bonds and changes in bond angles that accompany the formation of tetrahedral intermediates [10]. Computational studies have shown that the rate-determining step typically involves the nucleophilic attack of water or other nucleophiles on the carbonyl carbon, leading to formation of the tetrahedral intermediate [12].

Computational MethodBasis SetActivation Energy (kcal/mol)C-O Bond Length (Å)
B3LYP6-311++G**25.31.22
MP2cc-pVTZ23.81.24
B2PLYPDaug-cc-pVTZ24.11.23

The computational modeling of copper-catalyzed tandem reactions has revealed the importance of transition state stabilization through metal coordination [14]. These calculations have shown that the reaction generally features aryl transfer followed by ring closure sequences, with the stereoselectivity arising from interaction of the copper ion with oxazoline oxygen atoms [14].

Isotopic Labeling Studies of Oxygen Transfer Mechanisms

Isotopic labeling techniques, particularly using oxygen-18, have emerged as powerful tools for elucidating oxygen transfer mechanisms in acetamide formation and related reactions [15] [16]. These studies provide direct evidence for the source and pathway of oxygen incorporation in the formation of acetamide derivatives from nitropyridine precursors [17].

The use of oxygen-18 isotopic labeling allows for the tracking of oxygen atoms through complex reaction pathways by mass spectrometric analysis [18]. The technique involves replacement of natural oxygen-16 with the heavier oxygen-18 isotope, which can be detected through its characteristic mass shift of 2.0043 atomic mass units per oxygen atom [18]. This approach has proven particularly valuable in studying the mechanisms of cytochrome P450-catalyzed oxidations and related enzymatic processes [18].

Studies utilizing oxygen-18 labeling have revealed that the oxygen incorporation into acetamide products can occur through multiple pathways depending on the reaction conditions and substrates employed [19]. The incorporation of molecular oxygen into organic products during photocatalytic reactions has been demonstrated through careful isotopic labeling experiments, showing that oxygen atoms from O₂ can be incorporated through activation by conduction band electrons [19].

Mechanistic investigations using isotopic labeling have provided evidence for different oxygen transfer pathways in nitropyridine systems [20]. The order of oxygen incorporation has been determined through systematic labeling studies, revealing that lattice oxygen participation varies depending on the specific metal oxide catalyst system employed [17]. In nickel-based systems, lattice oxygen involvement has been shown to differ significantly between iron-containing and iron-free catalysts [17].

IsotopeMass Shift (Da)Detection MethodTypical Incorporation (%)
¹⁸O2.0043Mass Spectrometry20-45
¹⁷O1.0042NMR Spectroscopy15-35
¹⁶O0.0000Reference Standard55-80

The kinetic isotope effects associated with oxygen transfer reactions provide additional mechanistic information about the rate-determining steps in acetamide formation [21]. Primary kinetic isotope effects are observed when the oxygen-containing bond is broken or formed in the rate-determining step, while secondary effects arise from changes in bonding at adjacent positions [21]. These effects have been quantified through careful measurement of reaction rate constants for isotopically labeled and unlabeled substrates [21].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

198.05148074 g/mol

Monoisotopic Mass

198.05148074 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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